N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride
Overview
Description
Mechanism of Action
Mode of Action
N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride is a novel and effective difluorocarbene reagent . It is used for O-, S-, N-, C-difluoromethylation under mild conditions . The compound interacts with its targets by introducing a difluoromethyl group, which can significantly alter the properties of the target molecule .
Biochemical Pathways
The introduction of a difluoromethyl group can potentially affect a wide range of biochemical pathways, depending on the nature of the target molecule .
Result of Action
The result of the action of this compound is the formation of difluoromethylated products . When only 1.2 equivalent of the reagent is used, the difluoromethylated products can be obtained in moderate to excellent yields at low temperatures .
Action Environment
The action of this compound can be influenced by various environmental factors . .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride can be synthesized through a difluoromethylation reaction. This involves the use of difluoromethyltri(n-butyl)ammonium chloride as a difluorocarbene source. The reaction typically occurs under mild conditions, with only 1.2 equivalents of the reagent needed to obtain the difluoromethylated products in moderate to excellent yields at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods while ensuring safety and efficiency in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride undergoes various types of reactions, including:
Difluoromethylation: This compound acts as a difluorocarbene reagent for O-, S-, N-, and C-difluoromethylation under mild conditions.
Common Reagents and Conditions
The common reagents used in reactions involving this compound include difluoromethyltri(n-butyl)ammonium chloride. The reactions are typically carried out at low temperatures to achieve moderate to excellent yields .
Major Products Formed
The major products formed from reactions involving this compound are difluoromethylated compounds, which can be used in various applications .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride include:
Uniqueness
This compound is unique due to its specific structure and ability to act as an effective difluorocarbene reagent under mild conditions. This makes it particularly valuable for difluoromethylation reactions, which are essential in various research and industrial applications .
Properties
IUPAC Name |
tributyl(difluoromethyl)azanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28F2N.ClH/c1-4-7-10-16(13(14)15,11-8-5-2)12-9-6-3;/h13H,4-12H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGNTTPAUKORDN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)C(F)F.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28ClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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